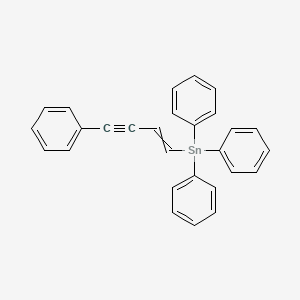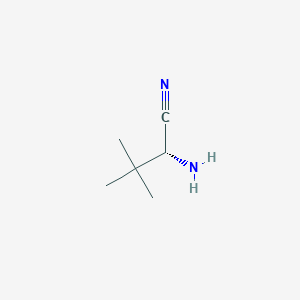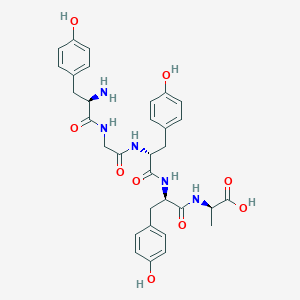
D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine: is a synthetic peptide composed of four amino acids: D-tyrosine, glycine, D-tyrosine, D-tyrosine, and D-alanine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, D-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, D-tyrosine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for glycine and the remaining D-tyrosine residues.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automated peptide synthesizers are often used to streamline the process and ensure consistency.
化学反应分析
Types of Reactions: D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The phenolic groups of D-tyrosine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of activating agents like carbodiimides.
Major Products:
Oxidation: Quinone derivatives of D-tyrosine.
Reduction: Reduced forms of any disulfide bonds.
Substitution: Modified peptides with new functional groups.
科学研究应用
Chemistry: D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine is used as a model compound to study peptide synthesis and modification techniques.
Biology: In biological research, this peptide can be used to investigate protein-protein interactions, enzyme-substrate specificity, and peptide-based drug design.
Medicine: Potential applications in medicine include the development of peptide-based therapeutics and diagnostic agents. The unique sequence of this compound may offer advantages in terms of stability and bioavailability.
Industry: In the industrial sector, this peptide can be used in the development of biomaterials, such as hydrogels and nanomaterials, for various applications.
作用机制
The mechanism of action of D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. The D-tyrosine residues may play a role in binding interactions, while the glycine and D-alanine residues contribute to the overall structure and stability of the peptide.
相似化合物的比较
D-Tyrosyl-D-alanine:
Glycyl-D-tyrosyl-D-tyrosyl: Another related peptide used in research on peptide synthesis and modification.
Uniqueness: D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine is unique due to its specific sequence and the presence of multiple D-tyrosine residues. This composition may confer distinct properties in terms of stability, binding affinity, and biological activity compared to other peptides.
属性
CAS 编号 |
644997-26-2 |
|---|---|
分子式 |
C32H37N5O9 |
分子量 |
635.7 g/mol |
IUPAC 名称 |
(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H37N5O9/c1-18(32(45)46)35-30(43)27(16-21-6-12-24(40)13-7-21)37-31(44)26(15-20-4-10-23(39)11-5-20)36-28(41)17-34-29(42)25(33)14-19-2-8-22(38)9-3-19/h2-13,18,25-27,38-40H,14-17,33H2,1H3,(H,34,42)(H,35,43)(H,36,41)(H,37,44)(H,45,46)/t18-,25-,26-,27-/m1/s1 |
InChI 键 |
SZUMRMJSQDTHNC-KZLKLZAKSA-N |
手性 SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@@H](CC3=CC=C(C=C3)O)N |
规范 SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B15169452.png)
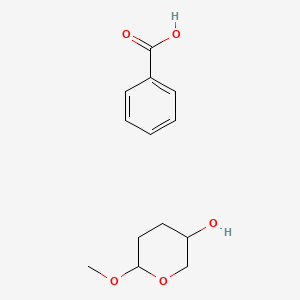
![{4-[(1,4,7,10-Tetraazacyclododecan-1-yl)methyl]phenyl}methanol](/img/structure/B15169469.png)

![9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B15169493.png)
![N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]](/img/structure/B15169500.png)
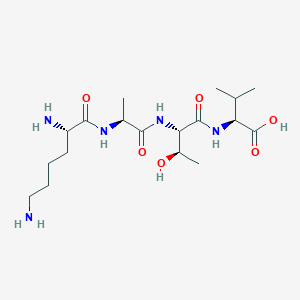
![5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B15169515.png)
![6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169528.png)
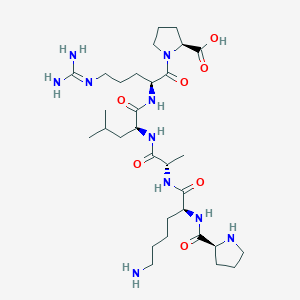
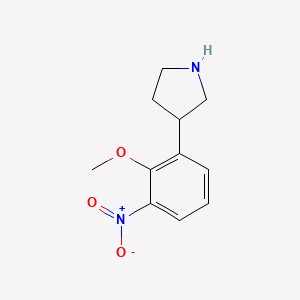
![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)
